molecular formula C11H18N4 B2575826 methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine CAS No. 1808508-03-3

methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine

Cat. No.: B2575826
CAS No.: 1808508-03-3
M. Wt: 206.293
InChI Key: GJCFOORQNTTYKO-UHFFFAOYSA-N
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Description

Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine is a complex organic compound featuring a triazole ring, an alkyne group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the alkyne and amine groups via substitution reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the triazole ring or the alkyne group, resulting in the formation of saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Halogenated compounds like bromoalkanes or iodoalkanes are often used in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or saturated triazole derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The alkyne group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with biological molecules. The amine group can interact with acidic residues in proteins, modulating their function.

Comparison with Similar Compounds

    1-(2-methylpropyl)-1H-1,2,4-triazole: Shares the triazole ring but lacks the alkyne and amine groups.

    Prop-2-yn-1-ylamine: Contains the alkyne and amine groups but lacks the triazole ring.

    Methyltriazole derivatives: Compounds with similar triazole structures but different substituents.

Uniqueness: Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, alkyne group, and amine group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-methyl-N-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-5-6-14(4)8-11-12-9-13-15(11)7-10(2)3/h1,9-10H,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCFOORQNTTYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC=N1)CN(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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